Trifluoroacetic acid-d
Overview
Description
Trifluoroacetic acid is an organofluorine compound with the chemical formula CF₃CO₂H. It is a haloacetic acid, characterized by the replacement of all three hydrogen atoms in the acetyl group with fluorine atoms. This compound is a colorless liquid with a vinegar-like odor and is known for its strong acidity, which is significantly higher than that of acetic acid .
Mechanism of Action
Target of Action
Trifluoroacetic acid-d (TFA-d) is a hydrophilic, non-degradable substance . It has been found in diverse environmental media, including rain, soils, human serum, plants, plant-based foods, and drinking water . The liver can be considered as the target organ for TFA-d, with mild hypertrophy observed after repeated oral administration . It’s also known to have a strong irritant effect on the respiratory system .
Mode of Action
It’s known that tfa-d is usually added to other nmr solvents to shift the active hydrogen of organic compounds to low field . This suggests that TFA-d interacts with its targets by altering their chemical properties, which could lead to changes in their function or behavior .
Biochemical Pathways
TFA-d is known to be a persistent pollutant in the environment, with production from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) being a known source . More research is needed to fully understand the biochemical pathways affected by TFA-d and their downstream effects.
Pharmacokinetics
It’s known to be a non-oxidizing acid and a non-aqueous solvent, which is miscible with many organic solvents . This suggests that TFA-d could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of TFA-d.
Result of Action
The result of TFA-d’s action is largely dependent on its concentration in the environment. At high concentrations, TFA-d is known to be toxic to reproduction and exhibits liver toxicity . .
Action Environment
TFA-d is a known and persistent pollutant in the environment . Its concentrations have been increasing irreversibly due to many per- and polyfluoroalkyl substances (PFAS) that have TFA as a transformation byproduct . Environmental factors such as the presence of these substances can influence the action, efficacy, and stability of TFA-d. Furthermore, the region in which TFA is produced is close to the source, which could also influence its action .
Biochemical Analysis
Biochemical Properties
Trifluoroacetic acid-d plays a significant role in biochemical reactions. It is used to compose NMR solvent mixtures to investigate the NMR spectra of high molecular weight polyesters . It interacts with various enzymes, proteins, and other biomolecules, influencing their conformation and function .
Cellular Effects
Its role as a solvent in NMR studies suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its use in NMR studies suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Trifluoroacetic acid is prepared industrially through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ] An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Chemical Reactions Analysis
Trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation and Reduction: It can be involved in redox reactions, although specific examples are less common.
Substitution: It can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.
Deprotection: It is widely used in organic synthesis for the deprotection of functional groups.
Condensation: It can facilitate condensation reactions, forming larger molecules from smaller ones.
Hydroarylation and Trifluoroalkylation: These reactions involve the addition of trifluoromethyl groups to aromatic compounds.
Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Trifluoroacetic acid has a wide range of applications in scientific research:
Biology: It is employed in peptide synthesis to cleave peptides from solid-phase resins and in protein sequencing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fluorinated compounds.
Comparison with Similar Compounds
Trifluoroacetic acid is often compared with other haloacetic acids such as acetic acid and trichloroacetic acid. Its unique properties include:
Higher Acidity: It is significantly more acidic than acetic acid due to the presence of fluorine atoms.
Chemical Stability: It is more chemically stable than trichloroacetic acid.
Environmental Impact: It is a persistent pollutant in the environment, unlike some other haloacetic acids.
Similar compounds include:
Acetic Acid (CH₃COOH): A simpler carboxylic acid without halogen substitution.
Trichloroacetic Acid (CCl₃COOH): Another haloacetic acid with chlorine atoms instead of fluorine.
Perfluorooctanoic Acid (C₇F₁₅COOH): A longer-chain perfluorinated carboxylic acid.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVDTLACAAQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O2, Array | |
Record name | TRIFLUOROACETIC ACID | |
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DSSTOX Substance ID |
DTXSID9041578 | |
Record name | Trifluoroacetic acid | |
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Molecular Weight |
114.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Record name | Acetic acid, 2,2,2-trifluoro- | |
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Boiling Point |
72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C | |
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Solubility |
Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |
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Density |
1.531 at 20 °C, Relative density (water = 1): 1.5 | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11 | |
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Color/Form |
Liquid, Colorless, fuming liquid; hygroscopic | |
CAS No. |
76-05-1 | |
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Melting Point |
-15.4 °C, -15 °C | |
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Retrosynthesis Analysis
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